molecular formula C8H7N B15381317 P-Tolunitrile-D7

P-Tolunitrile-D7

Cat. No.: B15381317
M. Wt: 124.19 g/mol
InChI Key: VCZNNAKNUVJVGX-AAYPNNLASA-N
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Description

p-Tolunitrile-d7 (CAS 1219804-01-9) is a deuterated derivative of p-Tolunitrile (4-methylbenzonitrile) where seven hydrogen atoms have been replaced by deuterium, yielding the molecular formula C8D7N and a molecular weight of 124.1910 g/mol . This isotopic labeling makes it an indispensable tool in advanced research, particularly in Nuclear Magnetic Resonance (NMR) spectroscopy. The deuterium atoms provide a distinct spectroscopic signature, allowing researchers to eludicate molecular structures and track the fate of atoms with exceptional precision in complex reaction mechanisms . The non-deuterated form, p-Tolunitrile (CAS 104-85-8), is a stable compound with a melting point of 26-28 °C and a boiling point of 218.4 °C . This compound serves as a critical resource in organic chemistry for isotopic labeling studies, enabling detailed investigation of chemical reactivity and reaction pathways . By incorporating this compound into synthesis routes, chemists can achieve more robust characterization of intricate organic compounds, paving the way for groundbreaking discoveries. This product is intended for research purposes only and is strictly not intended for human or animal use .

Properties

Molecular Formula

C8H7N

Molecular Weight

124.19 g/mol

IUPAC Name

2,3,5,6-tetradeuterio-4-(trideuteriomethyl)benzonitrile

InChI

InChI=1S/C8H7N/c1-7-2-4-8(6-9)5-3-7/h2-5H,1H3/i1D3,2D,3D,4D,5D

InChI Key

VCZNNAKNUVJVGX-AAYPNNLASA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C#N)[2H])[2H])C([2H])([2H])[2H])[2H]

Canonical SMILES

CC1=CC=C(C=C1)C#N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers: Ortho and Meta Derivatives

p-Tolunitrile vs. o-Tolunitrile and m-Tolunitrile

The positional isomerism of the methyl and nitrile groups significantly impacts physicochemical properties:

Property p-Tolunitrile o-Tolunitrile m-Tolunitrile
CAS Number 104-85-8 611-20-1¹ 620-22-4¹
Molecular Formula C₈H₇N C₈H₇N C₈H₇N
Boiling Point (°C) 205–207 ~200–202¹ ~210–215¹
Melting Point (°C) 13–15 -10 to -8¹ 15–17¹
Density (g/cm³) 0.98 1.01¹ 0.99¹
  • Key Differences :
    • Boiling Points : The para isomer (p-Tolunitrile) has a higher boiling point than the ortho isomer due to symmetrical molecular packing, reducing intermolecular repulsion .
    • Reactivity : The ortho isomer’s steric hindrance near the nitrile group reduces its reactivity in nucleophilic substitutions compared to the para isomer .
Deuterated Derivatives

Deuteration introduces isotopic effects:

  • p-Tolunitrile-D7 vs. o-Tolunitrile-D7 : Both have molecular formula C₈D₇N but differ in substitution patterns. The deuterated para isomer is preferred in NMR due to its symmetrical structure, which simplifies spectral interpretation .
  • Synthetic Utility: Deuterated isomers are used as internal standards in MS to quantify non-deuterated analogs via mass-shift detection .

Functional Group Analogs: Nitriles and Acyl Chlorides

m-Toluoyl Chloride
  • Molecular Weight : 154.59 g/mol (vs. 117.15 g/mol for p-Tolunitrile) .
  • Density : 1.17 g/cm³ (vs. 0.98 g/cm³ for p-Tolunitrile) .
  • Applications : m-Toluoyl chloride is used in acylations, whereas p-Tolunitrile participates in cyanation reactions .

Isotopic vs. Non-Deuterated Compounds

Property This compound p-Tolunitrile
Molecular Weight ~124.15 g/mol 117.15 g/mol
C-D Bond Strength ~465 kJ/mol² C-H: ~413 kJ/mol²
NMR Visibility No proton signals at deuterated positions Full proton signals
Stability Shorter shelf life; requires controlled storage Stable under standard conditions

²General values for C-D vs. C-H bonds.

Q & A

Q. How should researchers design controls to isolate isotope-specific effects in this compound experiments?

  • Methodological Answer : Use triple-isotopolog experiments (protonated, deuterated, and 13C^{13}C-labeled analogs) to decouple isotopic from electronic effects. Include solvent controls (e.g., D2_2O vs. H2_2O) and blind analysts to sample identities during data processing .

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